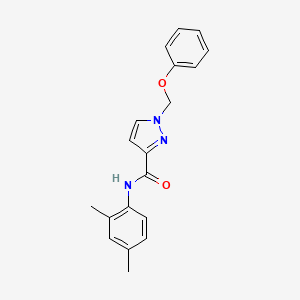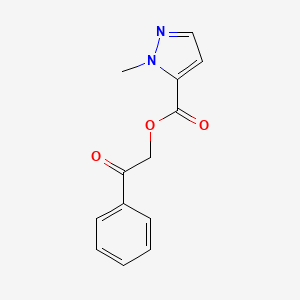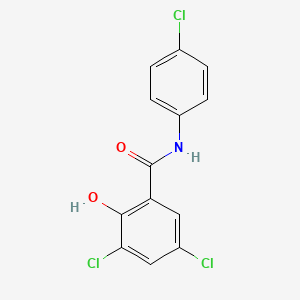![molecular formula C18H18N4O2S B10949487 4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10949487.png)
4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether typically involves multiple steps, starting from readily available starting materials
Formation of the Core Structure: The core structure can be synthesized through a series of cyclization reactions involving thieno and triazolo precursors. These reactions often require specific catalysts and conditions to ensure the correct formation of the heterocyclic ring system.
Functionalization: Once the core structure is formed, it is functionalized by introducing the methoxyphenyl and methyl ether groups. This step typically involves nucleophilic substitution reactions, where suitable leaving groups are replaced by the desired functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether has been studied for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. .
Biological Studies: The compound has been used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s properties make it suitable for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities, including antiviral and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also have a fused heterocyclic structure and are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are similar in structure and have been investigated for their potential as kinase inhibitors and other therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of similar compounds.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
12-ethyl-4-[(4-methoxyphenoxy)methyl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H18N4O2S/c1-4-14-11(2)25-18-16(14)17-20-15(21-22(17)10-19-18)9-24-13-7-5-12(23-3)6-8-13/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
GYUDPYLJVPMZRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Acetyloxy)methyl]-7-{[(2,4-difluorophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949407.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10949414.png)
![ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B10949419.png)

![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(pentafluorophenyl)acetamide](/img/structure/B10949429.png)
![2-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10949432.png)
![{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10949435.png)

![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949441.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10949442.png)
![4-[(4-ethoxyphenoxy)methyl]-N-{1-[4-(propan-2-yl)phenyl]propyl}benzamide](/img/structure/B10949445.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B10949469.png)
![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10949490.png)
